2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Overview
Description
2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid is a versatile compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoxaline ring fused with a carboxylic acid group and a dimethylamino phenyl group. Its unique structure imparts it with distinct chemical and physical properties, making it valuable in research and industrial applications.
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They are used as dyes, pharmaceuticals, and antibiotics .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is relevant to the compound, involves the formation of a new carbon-carbon bond, which can significantly affect the structure and function of biomolecules .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with o-phenylenediamine to form the quinoxaline ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the carboxylic acid group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronics, photovoltaics, and molecular sensing devices
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure similar to 2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid but without the dimethylamino and carboxylic acid groups.
Quinoline: Another heterocyclic compound with a similar ring structure but different functional groups.
Indole: A compound with a similar aromatic ring structure but different nitrogen positioning and functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts it with distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-16-13(17(21)22)4-3-5-14(16)19-15/h3-10H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMFUOEJIFFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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